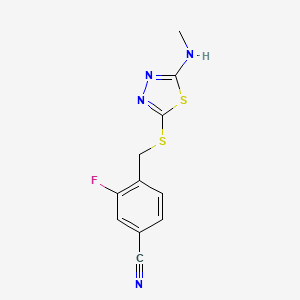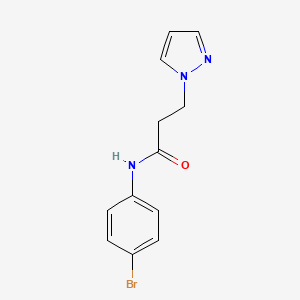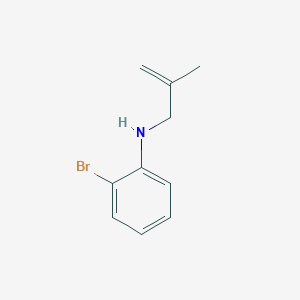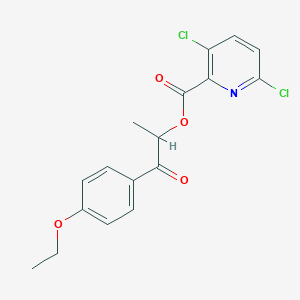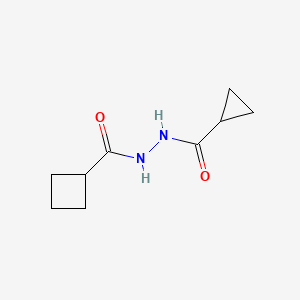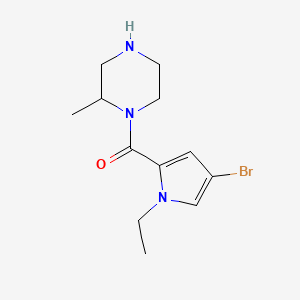
(4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a brominated pyrrole ring and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromopyrrole.
Alkylation: The 4-bromopyrrole is then alkylated with ethyl iodide in the presence of a base like potassium carbonate to form 4-bromo-1-ethylpyrrole.
Coupling with Methylpiperazine: The final step involves coupling 4-bromo-1-ethylpyrrole with 2-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, thio, or alkoxy derivatives.
Oxidation Products: Oxidized forms of the pyrrole or piperazine rings.
Reduction Products: Reduced forms of the pyrrole or piperazine rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another brominated compound with potential anti-inflammatory properties.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with analgesic effects.
Uniqueness
(4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone is unique due to its specific combination of a brominated pyrrole ring and a methylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H18BrN3O |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
(4-bromo-1-ethylpyrrol-2-yl)-(2-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H18BrN3O/c1-3-15-8-10(13)6-11(15)12(17)16-5-4-14-7-9(16)2/h6,8-9,14H,3-5,7H2,1-2H3 |
InChI Key |
ALUHOFAHROKXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C1C(=O)N2CCNCC2C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate](/img/structure/B14913206.png)
![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)
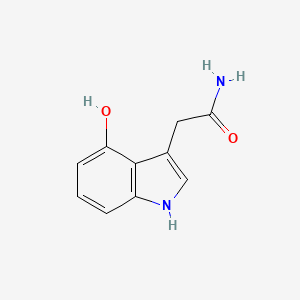

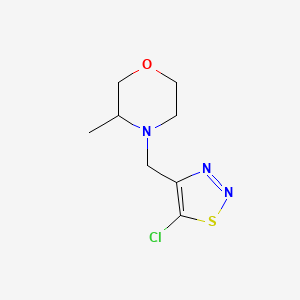
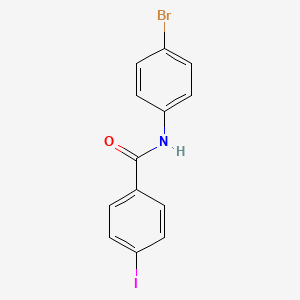
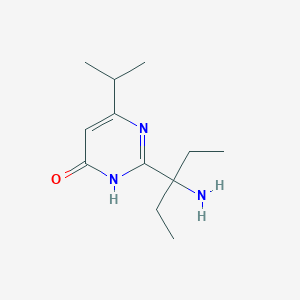
![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)
![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)
